

A Comprehensive Toxicological Profile of Sodium Perfluorohexanoate in Rat Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium perfluorohexanoate*

Cat. No.: *B1260489*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the toxicological effects of **sodium perfluorohexanoate** (NaPFHx), the sodium salt of perfluorohexanoic acid (PFHxA), based on studies conducted in rat models. The information compiled herein focuses on key toxicological endpoints, including acute, subchronic, developmental, and reproductive toxicity, as well as toxicokinetics and genotoxicity. The data is presented to facilitate a clear understanding of the compound's safety profile for professionals in research and drug development.

Executive Summary

Sodium perfluorohexanoate, a short-chain per- and polyfluoroalkyl substance (PFAS), has been evaluated in a range of toxicological studies. In rats, it demonstrates low acute oral toxicity. Subchronic exposure studies indicate that the primary target organs are the nasal passages, liver, and hematopoietic system at higher doses. Notably, NaPFHx is a moderate inducer of hepatic peroxisomal beta-oxidation, particularly in male rats. Developmental and reproductive studies suggest that NaPFHx is not a selective hazard, with effects on offspring only observed at doses that also induce maternal toxicity. The compound shows no evidence of mutagenic or clastogenic potential in *in vitro* genetic toxicity assays. Toxicokinetic studies reveal sex-dependent differences in elimination, with female rats clearing the substance more rapidly than males.

Acute Toxicity

The acute oral toxicity of **sodium perfluorohexanoate** is low. Studies in rats have established a lethal dose 50 (LD50) of greater than 1,750 mg/kg body weight.

Experimental Protocol: Acute Oral Toxicity

- Species: Rat (strain not specified in the provided text).
- Administration: A single oral dose.
- Dosages: 175, 550, 1,750, and 5,000 mg/kg.
- Observations: Survival and clinical signs of systemic toxicity were monitored.
- Findings: All rats survived at doses of 175 and 550 mg/kg. One of four rats died at 1,750 mg/kg, and all three rats at 5,000 mg/kg died on the day of dosing. Clinical signs of toxicity were noted in most rats receiving doses from 175 mg/kg upwards[1].

Table 1: Acute Oral Toxicity of **Sodium Perfluorohexanoate** in Rats

Dose (mg/kg)	Survival Rate	Observations
175	100%	Clinical signs of systemic toxicity observed[1].
550	100%	Clinical signs of systemic toxicity observed[1].
1,750	75% (3/4)	One death on the day of dosing[1].
5,000	0% (0/3)	All deaths on the day of dosing[1].

| LD50 | >1,750 mg/kg |[1] |

Subchronic and Reproductive Toxicity

A combined 90-day subchronic and one-generation reproduction study in Crl:CD(SD) rats provides the most comprehensive data on the repeated-dose toxicity of NaPFHx.

Experimental Protocol: 90-Day Subchronic/One-Generation Reproduction Study

- Species/Strain: Young adult male and female Crl:CD(SD) rats[1][2].
- Administration: Daily oral gavage[1][2].
- Dosages: 0, 20, 100, or 500 mg/kg/day[1][2].
- Duration:
 - Subchronic: Approximately 90 days. Selected groups were also evaluated after 1- and 3-month recovery periods[1][2].
 - Reproduction: Rats were dosed for about 70 days before cohabitation, continuing through gestation and lactation (totaling approx. 4 months)[1][2].
- Endpoints Evaluated:
 - Subchronic: Clinical observations, body weight, food consumption, neurobehavioral endpoints (functional observational battery, motor activity), clinical pathology (hematology, serum chemistry), organ weights, and histopathology[2][3].
 - Reproduction: Mating, fertility, gestation length, parturition, and litter observations[2].
 - F1 Generation: Pup viability, body weight, and development[2].

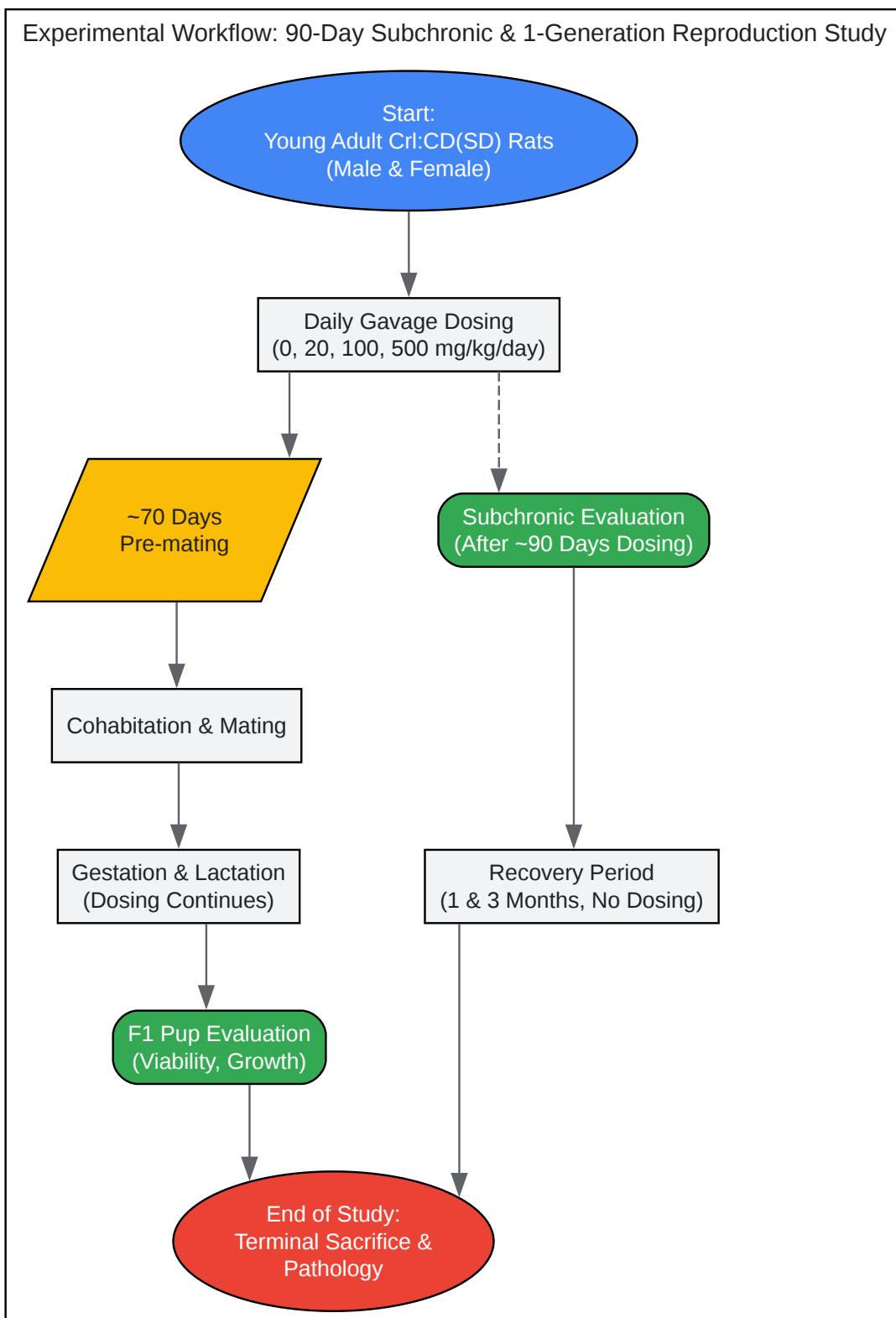

Key Findings and Quantitative Data The No-Observed-Adverse-Effect Level (NOAEL) for subchronic toxicity was determined to be 20 mg/kg/day, based on the observation of nasal lesions at higher doses[1][2]. In males, higher liver enzymes were noted at 50 and 200 mg/kg/day[3]. The compound was found to be a moderate inducer of hepatic peroxisomal beta-oxidation[1][2]. For reproductive toxicity, the NOAEL was 100 mg/kg/day, with effects limited to reduced F1 pup weights at the highest dose[1][2].

Table 2: Subchronic and Reproductive Toxicity of **Sodium Perfluorohexanoate** in Crl:CD(SD) Rats (90-Day Gavage Study)

Endpoint	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Effects Observed at LOAEL and Higher Doses
Subchronic Toxicity (P1 Adults)	20[1][2]	100[1][2]	Nasal lesions[1][2]. Reduced body weight parameters[2].
Hepatic Peroxisomal β-oxidation (P1)	Male: 20[1][2] Female: 100[1][2]	Male: 100[1] [2] Female: 500[1][2]	Moderate induction of peroxisomal beta- oxidation[1][2].
Reproductive Toxicity (P1 Adults)	100[1][2]	500[1][2]	No effects on reproductive parameters like mating or fertility[1][2].

| F1 Generation Toxicity | 100[1][2] | 500[1][2] | Reduced F1 pup weights[1][2]. |

In a separate 90-day oral gavage study, male rats in the 10, 50, and 200 mg/kg/day groups showed lower body weight gains. At 200 mg/kg/day, both males and females exhibited lower red blood cell parameters and globulin levels, while males also had lower cholesterol and calcium[3].

[Click to download full resolution via product page](#)

Workflow for a combined subchronic and reproductive toxicity study.

Developmental Toxicity

Developmental toxicity was assessed in pregnant rats dosed during the critical period of organogenesis. The study concluded that NaPFHx does not pose a selective developmental hazard, as fetal effects were only seen at doses also toxic to the mother.

Experimental Protocol: Developmental Toxicity

- Species/Strain: Pregnant female rats (assumed Crl:CD(SD))[1][2].
- Administration: Daily oral gavage[1][2].
- Dosages: 0, 20, 100, or 500 mg/kg/day[1][2].
- Duration: Gestation Day (GD) 6 through 20[1][2].
- Endpoints Evaluated: Maternal clinical signs, body weight, food consumption, and fetal evaluations for external, visceral, and skeletal malformations and variations[2].

Table 3: Developmental Toxicity of **Sodium Perfluorohexanoate** in Rats (Gavage, GD 6-20)

Endpoint	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Effects Observed at LOAEL
Maternal Toxicity	100[1][2]	500[1][2]	Reduced maternal body weight[1][2].

| Developmental Toxicity | 100[1][2] | 500[1][2] | Reduced fetal body weight[1][2]. |

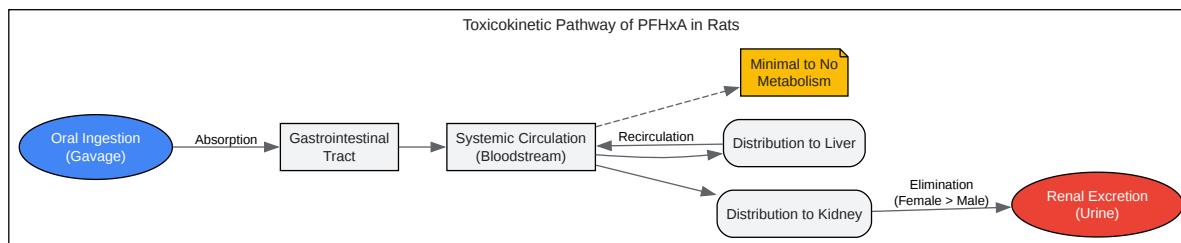
Genotoxicity

Sodium perfluorohexanoate was evaluated for its potential to cause gene mutations and chromosomal damage in vitro. The results from these studies were negative.

- Bacterial Reverse Mutation (Ames) Assay: No mutagenic activity was observed[1][2].
- In Vitro Chromosome Aberration Assay: No chromosome aberrations were induced in human lymphocytes[1][2].

Toxicokinetics

Toxicokinetic studies of PFHxA in rats show that its elimination is relatively rapid compared to longer-chain PFAS, and there are significant differences between sexes.


Key Findings

- **Absorption and Distribution:** Following oral administration, PFHxA is absorbed and distributed, with the liver being a key organ for distribution, although less so than for longer-chain PFAS like PFDA[4].
- **Metabolism:** Like other PFAS, PFHxA is resistant to metabolism due to the strength of the carbon-fluorine bond[5].
- **Excretion and Half-Life:** Elimination occurs primarily through urine. Female rats exhibit a much shorter elimination half-life and faster clearance compared to males[4][6]. In one study, the half-life in female Hsd:Sprague-Dawley® SD rats was approximately 2 hours, compared to 9 hours in males[4]. Another study reported serum half-lives of 2.1 to 2.8 hours in both males and females after repeated gavage dosing[6].

Table 4: Toxicokinetic Parameters of Perfluorohexanoic Acid (PFHxA) in Hsd:Sprague-Dawley® SD Rats

Parameter	Male	Female	Reference
Elimination Half-life ($t_{1/2}$)	~9 hours	~2 hours	[4][6]
Clearance	Slower	Faster	[4][6]

| Plasma AUC | Larger | Smaller | [4][6] |

[Click to download full resolution via product page](#)

Generalized ADME pathway for PFHxA in rat models.

Conclusion

The toxicological data on **sodium perfluorohexanoate** in rat models indicate a low level of acute toxicity. The primary effects following subchronic exposure at doses of 100 mg/kg/day and higher include nasal lesions and mild, non-adverse liver effects such as peroxisome proliferation. It is not considered a selective reproductive or developmental toxicant, with effects on offspring occurring only at maternally toxic doses. NaPFHx is not genotoxic. The rapid and sex-dependent elimination of PFHxA in rats is a key toxicokinetic feature that distinguishes it from longer-chain PFAS, which are more persistent. These findings provide a critical foundation for risk assessment and inform the development of safer alternative chemistries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicological evaluation of sodium perfluorohexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicokinetics of perfluorohexanoic acid (PFHxA), perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA) in male and female Hsd:Sprague dawley SD rats following intravenous or gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunotoxicity of Four Per- and Polyfluoroalkyl Substances Following 28-Day Oral Repeat Dosing in Rats Assessed by the Anti-Sheep Red Blood Cell IgM Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Sodium Perfluorohexanoate in Rat Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260489#toxicological-effects-of-sodium-perfluorohexanoate-on-rats>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com